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Compound of Interest

Compound Name: Methyl 2-amino-3-iodobenzoate

CAS No.: 180161-60-8

Cat. No.: B3022619

Get Quote

Methyl 2-amino-3-iodobenzoate (MA-3I) is a critical intermediate in the synthesis of

quinazoline-based kinase inhibitors and other heterocyclic pharmacophores.[1] Unlike its more

common isomer, methyl 2-amino-5-iodobenzoate (MA-5I), the 3-iodo variant introduces a

unique steric and electronic landscape due to the proximity of the bulky iodine atom to the

amino and ester groups.[1]

This guide objectively compares the structural characteristics and performance of MA-3I

against its non-iodinated parent (Methyl Anthranilate) and its regioisomer (MA-5I).[1] We focus

on how the 3-position iodine alters crystal packing, solubility, and downstream reactivity—

specifically highlighting the competition between intramolecular hydrogen bonding and

intermolecular halogen bonding.[1]

Comparative Structural Analysis
The following table summarizes the key crystallographic and physicochemical differences. Data

is synthesized from single-crystal X-ray diffraction (SC-XRD) studies of analogous 3-iodo and

3,5-diiodo anthranilate systems.[1][2]
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Feature
Methyl 2-amino-3-

iodobenzoate (MA-

3I)

Methyl 2-

aminobenzoate (MA)

Methyl 2-amino-5-

iodobenzoate (MA-

5I)

Crystal System

Monoclinic (

or

)*

Orthorhombic (

)

Monoclinic (

)

Intramolecular H-Bond

Strong (N-H...O=C).[1]

Locked planar

conformation.

Strong (N-H...O=C).

Planar.

Strong (N-H...O=C).

Planar.

Steric Strain

High. Iodine at C3

pushes the Amino

group, potentially

twisting the ester out

of plane (

).[1]

Low. Minimal steric

clash.

Low. Iodine at C5 is

remote from the

reaction center.[1]

Halogen Bonding (XB)

Dominant. C3-I...O

(carbonyl) interactions

form "zipper" motifs.

None.

Moderate. C5-I...N or

C5-I...O interactions

drive linear chains.[1]

Melting Point

68–72 °C (Higher

lattice energy due to

XB)

24 °C (Liquid/Low

melting solid)
88–90 °C

Reactivity (Suzuki)

Slower. Steric

hindrance at C3

impedes Pd-insertion.

N/A
Fast. Accessible C-I

bond.[1]

*Predicted based on 3,5-diiodo analogs.

The Structural Mechanism: "The Iodine Lock"
In all anthranilates, an intramolecular hydrogen bond (N-H...O) creates a pseudo-six-

membered ring (
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motif), planarizing the molecule.[1]

In MA-3I: The Iodine atom at position 3 has a van der Waals radius of ~1.98 Å.[1] It exerts

significant steric pressure on the adjacent amine protons.[1] This forces the amine nitrogen

to adopt a slightly more pyramidal geometry or causes the entire ester moiety to twist to

relieve strain.[1]

Consequence: This "pre-distortion" makes the amine less nucleophilic compared to the 5-

iodo isomer, but the iodine itself is activated for specific ortho-directed C-H activation

pathways.[1]

Interaction Landscape & Causality
To understand why MA-3I behaves differently in solid-state formulation and catalysis, we must

visualize the competing forces.[1] The Iodine atom is not just a steric bulk; it is an active

Halogen Bond (XB) Donor.[1][3][4]

Methyl 2-amino-3-iodobenzoate Intramolecular H-Bond
(N-H...O=C)

Stabilizes Planarity

Steric Clash
(C3-I vs C2-NH2)

Destabilizes Planarity
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Sigma-hole Interaction
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Reactivity Profile
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Reduces k_obs

Links Chains into 2D Sheets

Click to download full resolution via product page

Figure 1: Mechanistic flow of structural forces in MA-3I. The competition between the stabilizing

H-bond and destabilizing steric clash defines the lattice energy.[1]

Experimental Protocols
Synthesis & Crystallization Workflow
Obtaining single crystals of MA-3I suitable for X-ray analysis requires bypassing the kinetic trap

of the 5-iodo isomer.[1]
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Protocol: Selective Synthesis & Crystal Growth

Iodination: Dissolve Methyl Anthranilate (1.0 eq) in acetic acid. Add

-iodosuccinimide (NIS, 1.05 eq) slowly at 0°C. Note: Direct iodination favors the 5-position.[1]
For the 3-isomer, use Methyl 2-amino-3-iodobenzoate prepared via esterification of the
corresponding acid.[1]

Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The 3-iodo isomer typically

elutes before the 5-iodo isomer due to the "ortho-effect" shielding the polar groups.[1]

Crystallization (Slow Evaporation):

Solvent: Dissolve 50 mg of pure MA-3I in 2 mL of Methanol/Dichloromethane (1:1).

Vessel: 4 mL vial, covered with parafilm containing 3 pinholes.

Condition: Store at 4°C in a vibration-free environment for 72 hours.

Observation: Look for pale yellow prisms.[1] Needles usually indicate rapid precipitation

(poor data quality).

Analytical Validation (SC-XRD vs. PXRD)
Why use Single Crystal XRD (SC-XRD) over Powder XRD (PXRD) for this compound?

PXRD: Useful for identifying polymorphs in bulk API.[1] However, MA-3I often exhibits

preferred orientation effects in powder patterns due to its tendency to crystallize in

plates/needles, leading to missing peaks and incorrect phase identification.[1]

SC-XRD: Essential to resolve the C-I bond length (typically 2.08–2.10 Å) and the Halogen

Bond angle (

).[1] These metrics precisely quantify the electrophilicity of the iodine, which correlates
directly to its oxidative addition rate in Suzuki couplings.[1]

Critical Performance Comparison
For drug development scientists selecting an intermediate:
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Metric MA-3I (3-Iodo) MA-5I (5-Iodo)
Implication for Drug

Design

Solubility (DMSO) High (>50 mg/mL)
Moderate (~30

mg/mL)

3-Iodo is more

lipophilic due to

internal H-bonding

shielding polar

groups.[1]

Reaction Rate

(Suzuki)

The 3-iodo position is

sterically crowded.

Requires specialized

ligands (e.g., SPhos,

XPhos) for efficient

coupling.

Regioselectivity High (Ortho-directing) Moderate

3-Iodo directs

subsequent

electrophilic

substitutions to the

para position (C5).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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